4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride
Overview
Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group and a trifluoromethyl group attached to an aniline moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenoxybenzene and trifluoromethyl aniline as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic aromatic substitution where the chlorophenoxy group is introduced to the aniline derivative under controlled conditions, often using a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors that allow for precise control of temperature and pressure.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different nucleophiles attached.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of chlorophenoxy and trifluoromethyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The chlorophenoxy group can bind to receptors or enzymes, while the trifluoromethyl group enhances the compound's stability and bioactivity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(4-Chlorophenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.
2-(Trifluoromethyl)aniline: Similar aniline derivative without the chlorophenoxy group.
4-Chlorophenoxyacetic acid: Contains a chlorophenoxy group but lacks the trifluoromethyl moiety.
Uniqueness: The combination of chlorophenoxy and trifluoromethyl groups in 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride provides unique chemical and biological properties that distinguish it from similar compounds.
Biological Activity
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula: C13H9ClF3NO·HCl
- Molecular Weight: 303.67 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.
Anticancer Activity
Studies have highlighted the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and prostate cancer cells.
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
MDA-MB-468 (Breast) | 0.67 | 90.47% |
PC-3 (Prostate) | 0.80 | 81.58% |
HCT-116 (Colon) | 0.87 | 84.32% |
These findings suggest that the compound may interact with specific molecular pathways involved in cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways, particularly those related to the epidermal growth factor receptor (EGFR). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, revealing significant antiproliferative activity across multiple types, including breast and prostate cancers.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as EGFR and Src kinases, which are crucial in cancer signaling pathways. This suggests that the compound could serve as a lead for developing new anticancer agents .
Comparative Analysis
Comparing this compound with other similar compounds reveals its unique properties:
Compound | IC50 (µM) | Activity Type |
---|---|---|
1-(4-Chloro-phenyl)-3-(trifluoromethyl)urea | 0.67 | Anticancer |
2-(4-Chlorophenyl)-5-(4-fluorophenyl)oxadiazole | 0.420 | Anticancer |
This comparison highlights the potential of this compound as a competitive candidate in anticancer drug development .
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOTTHAMWOCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.